5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one
Overview
Description
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetTropomyosin receptor kinase A (TrKA) and c-Met kinase . These kinases play crucial roles in cell growth, survival, and differentiation.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site of the kinase . This binding prevents the kinase from phosphorylating other proteins, thereby inhibiting the signal transduction pathways that the kinase is involved in.
Biochemical Pathways
Kinases like trka and c-met are involved in several signaling pathways, including theRAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and migration.
Pharmacokinetics
One of the compounds in a similar study was reported to be easily absorbed by the gastrointestinal tract with potential bbb permeability , which could suggest good bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to understand these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield derivatives with different functional groups .
Scientific Research Applications
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features.
Pyrido[4,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is unique due to its specific ring structure and the presence of both pyrazole and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVYWXGZUMIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-07-3 | |
Record name | 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with Factor Xa, and what are the downstream effects?
A: The research papers provided focus on how various 5,6-dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one derivatives bind to and inhibit Factor Xa. [, , , , , ] Factor Xa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, ultimately leading to blood clot formation. By inhibiting Factor Xa, these compounds exhibit anticoagulant activity, potentially preventing thrombosis.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in these studies?
A: The studies showcase how modifications to the core this compound structure impact its interaction with Factor Xa. For example, substitutions at the 1, 3, and 6 positions with various aromatic rings, heterocycles, and linkers are explored. [, , , , , ] These modifications influence the binding affinity, selectivity, and potentially the pharmacokinetic properties of the compounds.
Q3: Were any specific analytical methods used to characterize these compounds and their interactions with Factor Xa?
A: While the provided abstracts don't delve into specific analytical techniques, it's highly probable that methods like X-ray crystallography were employed to determine the binding mode of these inhibitors within the active site of Factor Xa. [, , , , , ] Additionally, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) might have been used to quantify the binding affinities.
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